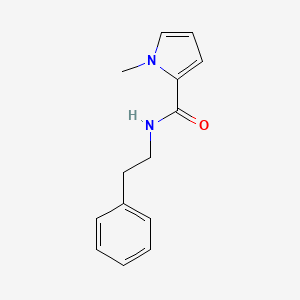
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes in the body. It was first isolated from the hypothalamus of pigs and subsequently identified as a member of the vasoactive intestinal peptide (VIP) family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation.
Mécanisme D'action
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide binds to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the most abundant in the brain and is responsible for the majority of this compound's effects. Upon binding to its receptors, this compound activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), calcium, and mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including:
- Neuroprotection: this compound has been shown to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation.
- Neuroregeneration: this compound has been shown to promote the growth and survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.
- Anti-inflammatory: this compound has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
- Immunomodulatory: this compound has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its versatility. It can be used in a variety of in vitro and in vivo models to study its effects on different biological processes. However, one limitation of this compound is its short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide research, including:
- Developing this compound analogs with improved pharmacokinetic properties
- Studying the effects of this compound on different biological processes, such as metabolism and circadian rhythms
- Investigating the potential use of this compound in combination with other drugs for the treatment of various diseases and conditions
- Developing new delivery methods for this compound, such as nanoparticles or gene therapy
- Investigating the potential use of this compound as a biomarker for various diseases and conditions.
Méthodes De Synthèse
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
Propriétés
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-11-5-8-13(16)14(17)15-10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPQVBMUMHBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

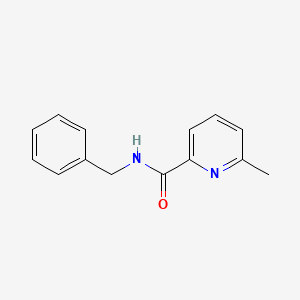
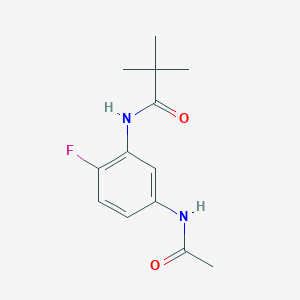
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
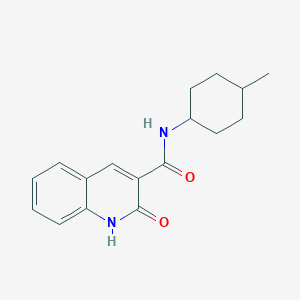
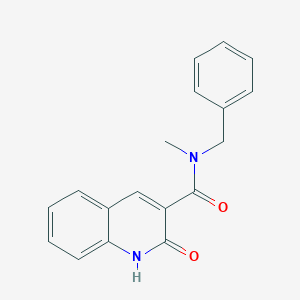
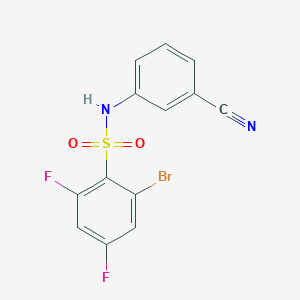
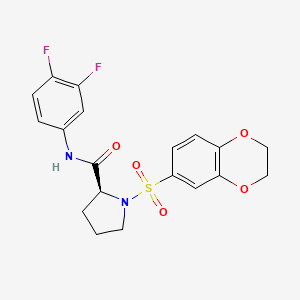
![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
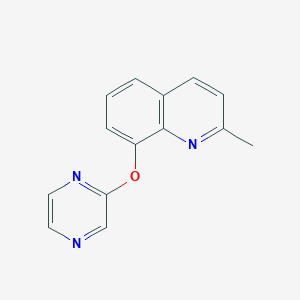
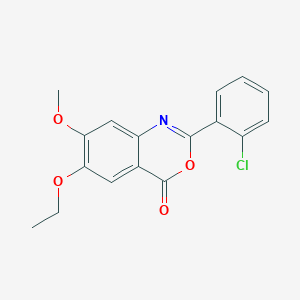
![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)